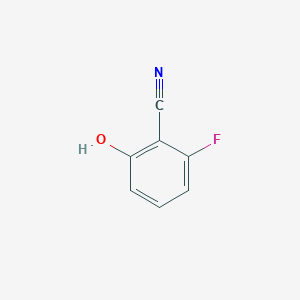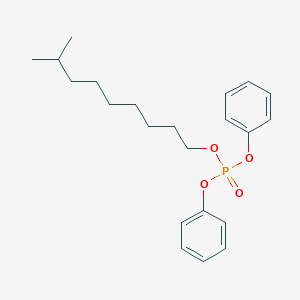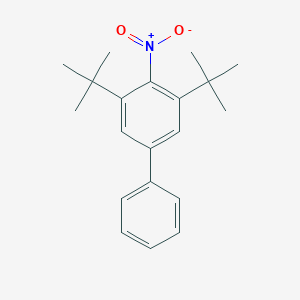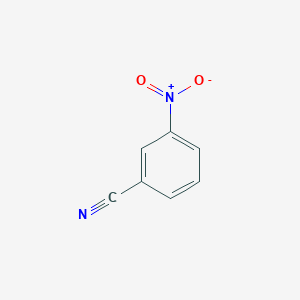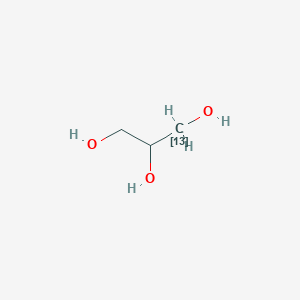
3-溴-5-(溴甲基)吡啶
概述
描述
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic building block . It is a chemical compound with the molecular formula C6H5Br2N .
Synthesis Analysis
The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours . The reaction mixture is then cooled by putting into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is then extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(bromomethyl)pyridine consists of a pyridine ring with bromomethyl groups attached at the 3rd and 5th positions . The average mass of the molecule is 250.919 Da .Physical And Chemical Properties Analysis
3-Bromo-5-(bromomethyl)pyridine is a brown solid . Its empirical formula is C6H6BrN . The molecular weight is 250.919 Da .科学研究应用
鲁帕他丁合成中的医药中间体
3-溴-5-(溴甲基)吡啶: 是鲁帕他丁合成中的关键中间体,鲁帕他丁用于治疗季节性和过敏性鼻炎 . 该化合物在合成过程中的作用至关重要,因为它具有反应活性,可以进一步官能化以生成活性药物成分。
癌症研究
3-溴-5-(溴甲基)吡啶的衍生物已显示出对癌症的增强活性,特别是在与cMet激酶失调相关的疾病中 . 这些包括非小细胞肺癌、胃癌和食道癌,突出了其在肿瘤学研究中的潜力。
p38激酶介导的疾病
3-溴-5-(溴甲基)吡啶的类似物可用于治疗由p38激酶介导的疾病 . 这包括淋巴瘤和自身炎症性疾病等疾病,该化合物衍生物在其中可以发挥治疗作用。
铃木交叉偶联反应
该化合物用于铃木交叉偶联反应合成新型吡啶类衍生物 . 这些衍生物在药物化学中具有潜在的应用,包括开发新的治疗剂。
量子力学研究
3-溴-5-(溴甲基)吡啶: 衍生物已使用密度泛函理论 (DFT) . 这些研究有助于预测化合物的反应性和性质,这对于设计具有特定生物活性的药物至关重要。
生物活性
合成的吡啶衍生物表现出各种生物活性,例如抗血栓溶解和生物膜抑制 . 这拓宽了该化合物在生物医学研究和药物开发中的应用范围。
液晶技术
一些衍生物被研究为液晶中手性掺杂剂的潜在候选者 . 它们的分子结构和性质会影响液晶显示器的性能,使其成为材料科学领域的一个关注点。
环境化学
3-溴-5-(溴甲基)吡啶衍生物的合成方法以环保著称 . 这一方面在绿色化学的背景下非常重要,因为减少化学过程对环境的影响是一个优先事项。
安全和危害
作用机制
Target of Action
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound . It is primarily used as a building block in organic synthesis . The primary targets of this compound are the reactant molecules in the synthesis reactions where it is used. For instance, it can be used in the preparation of ether ligands .
Mode of Action
The mode of action of 3-Bromo-5-(bromomethyl)pyridine depends on the specific reaction it is involved in. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitutions . In these reactions, the bromine atoms in the molecule serve as leaving groups, making the compound reactive towards nucleophiles .
Biochemical Pathways
3-Bromo-5-(bromomethyl)pyridine is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the transmetalation of an organoboron reagent to a palladium catalyst, followed by the coupling of this organopalladium species with an electrophile .
Result of Action
The result of the action of 3-Bromo-5-(bromomethyl)pyridine is the formation of new organic compounds. For example, it can be used to prepare ether ligands . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)pyridine can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of other reactants and catalysts, and the specific synthetic procedure used . For instance, Suzuki–Miyaura coupling reactions require a palladium catalyst and a base .
属性
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDEUJYFUHVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565664 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145743-85-7 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



